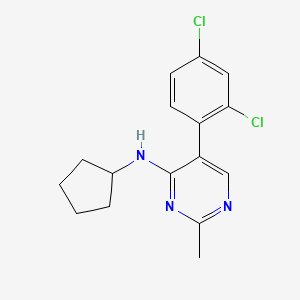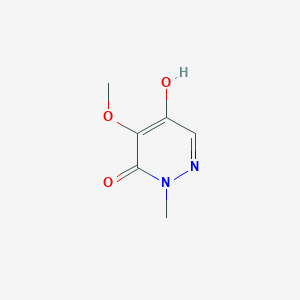
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is a synthetic organic compound that features an indole core substituted with a bis(2-chloroethyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen reacts with bis(2-chloroethyl)amine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azide or thiol-substituted derivatives.
科学的研究の応用
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties due to the presence of the bis(2-chloroethyl)amino group.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to the indole core’s chromophoric properties.
作用機序
The mechanism of action of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is unique due to its indole core, which can impart additional biological activity and selectivity compared to other alkylating agents. The presence of the methyl ester group also provides opportunities for further functionalization and derivatization.
特性
CAS番号 |
93017-66-4 |
|---|---|
分子式 |
C16H20Cl2N2O2 |
分子量 |
343.2 g/mol |
IUPAC名 |
methyl 3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-16(21)5-2-12-11-19-15-4-3-13(10-14(12)15)20(8-6-17)9-7-18/h3-4,10-11,19H,2,5-9H2,1H3 |
InChIキー |
UJMUCMMVMLXILD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)



![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)

![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)


